molecular formula C9H8ClIN2 B1422343 2-Chloro-5-iodo-6-isopropylnicotinonitrile CAS No. 1203898-30-9

2-Chloro-5-iodo-6-isopropylnicotinonitrile

Cat. No.: B1422343
CAS No.: 1203898-30-9
M. Wt: 306.53 g/mol
InChI Key: OWNBXTFDAKVUIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-iodo-6-isopropylnicotinonitrile is a chemical compound with the molecular formula C9H8ClIN2 . It is used in scientific research and has remarkable properties.


Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 iodine atom, and 2 nitrogen atoms . The compound has a molecular weight of 306.53 g/mol .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 180.63 g/mol . It has a topological polar surface area of 36.7 Ų and a complexity of 194 . The compound has 0 hydrogen bond donor count, 2 hydrogen bond acceptor count, and 1 rotatable bond count .

Scientific Research Applications

Synthesis Applications

2-Chloro-5-iodo-6-isopropylnicotinonitrile serves as a precursor in the synthesis of complex organic compounds. For example, its indirect iodination led to the development of 3-amino-5-iodopyrazolo[3,4-b]pyridine, which, through a series of palladium-promoted coupling reactions, facilitated the creation of novel 3,5-disubstituted pyrazolo[3,4-b]pyridine species. This illustrates its utility in constructing heterocyclic compounds that are often of interest in pharmaceutical research and material science (Lavecchia, Berteina‐Raboin, & Guillaumet, 2004).

Reactivity Studies

The compound's reactivity has also been explored in the context of organometallic chemistry. Li/Cl phosphinidenoid W(CO)5 complexes showed no selective reactions with certain iodine compounds, whereas a clean transfer-iodination reaction occurred with C-iodo-substituted o-carbaboranes, leading to chloro(iodo)phosphane complexes. This research provides insights into the reactivity patterns of organometallic complexes with halogenated compounds, which is relevant for catalysis and synthesis (Streubel et al., 2009).

Halogen-Rich Intermediates

Moreover, halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine have been synthesized using halogen dance reactions, which highlights the potential of such halogenated compounds in the construction of complex molecular architectures. These intermediates are valuable for medicinal chemistry research, offering a pathway to synthesize a wide array of functionalized compounds (Wu, Porter, Frennesson, & Saulnier, 2022).

Safety and Hazards

2-Chloro-5-iodo-6-isopropylnicotinonitrile is classified as Acute Tox. 3 Oral . It is also classified as a combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

Properties

IUPAC Name

2-chloro-5-iodo-6-propan-2-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClIN2/c1-5(2)8-7(11)3-6(4-12)9(10)13-8/h3,5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNBXTFDAKVUIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C(=N1)Cl)C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-iodo-6-isopropylnicotinonitrile
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-iodo-6-isopropylnicotinonitrile
Reactant of Route 3
2-Chloro-5-iodo-6-isopropylnicotinonitrile
Reactant of Route 4
2-Chloro-5-iodo-6-isopropylnicotinonitrile
Reactant of Route 5
Reactant of Route 5
2-Chloro-5-iodo-6-isopropylnicotinonitrile
Reactant of Route 6
Reactant of Route 6
2-Chloro-5-iodo-6-isopropylnicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.